molecular formula C16H18ClF2NOS B2553052 1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride CAS No. 256370-13-5

1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride

Cat. No.: B2553052
CAS No.: 256370-13-5
M. Wt: 345.83
InChI Key: DTZLTESXHCXBFD-UHFFFAOYSA-N
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Description

1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride is a synthetic small molecule characterized by a propanolamine backbone substituted with a 4-fluorobenzylamino group and a 4-fluorophenylsulfanyl moiety. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methylamino]-3-(4-fluorophenyl)sulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NOS.ClH/c17-13-3-1-12(2-4-13)9-19-10-15(20)11-21-16-7-5-14(18)6-8-16;/h1-8,15,19-20H,9-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZLTESXHCXBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(CSC2=CC=C(C=C2)F)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with ammonia or an amine to form 4-fluorobenzylamine.

    Thioether Formation: The next step involves the reaction of 4-fluorobenzylamine with 4-fluorothiophenol in the presence of a base to form the thioether intermediate.

    Propanol Backbone Introduction: The final step involves the reaction of the thioether intermediate with an epoxide, such as epichlorohydrin, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the benzylamine or sulfanyl groups.

    Substitution: The fluorine atoms on the benzyl and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the benzylamine or sulfanyl groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride involves

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride Not explicitly provided Fluorinated benzylamino and sulfanyl groups; propanolamine backbone with HCl salt
1-[(1-Benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol C21H27FN2OS 374.518 Piperidinyl ring replaces fluorobenzyl group; increased steric bulk
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol C19H22ClFN2OS 388.91 Chlorophenyl sulfanyl; piperazine ring enhances basicity and solubility
Propranolol Hydrochloride C16H21NO2·HCl 295.80 Naphthyloxy group; β-blocker with proven cardiovascular activity
1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one C15H12F2OS 290.32 Ketone replaces propanolamine backbone; reduced hydrogen-bonding capacity

Pharmacological and Functional Insights

  • Target Compound vs. Piperidine Derivative (): The substitution of the fluorobenzylamino group with a benzylpiperidine moiety increases molecular weight (374.5 vs. Piperidine derivatives often exhibit enhanced CNS penetration due to improved lipophilicity.
  • Chlorophenyl Sulfanyl Analog () : The 2-chlorophenyl group introduces stronger electron-withdrawing effects compared to 4-fluorophenyl, which may reduce metabolic stability but enhance target affinity. The piperazine ring could improve solubility in acidic environments.
  • Propranolol Comparison (): Unlike propranolol’s naphthyloxy group, the target compound’s sulfanyl and fluorinated groups may reduce β-adrenergic receptor selectivity but increase resistance to oxidative metabolism.
  • Ketone Analog (): The absence of the propanolamine hydroxyl and amino groups likely diminishes interactions with aminergic receptors, highlighting the importance of the propanolamine backbone in pharmacodynamics.

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